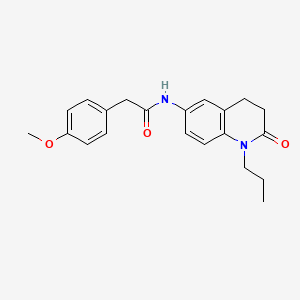

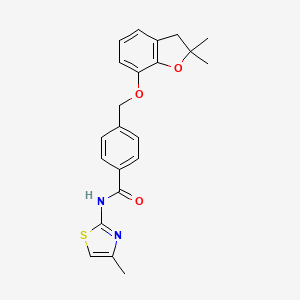

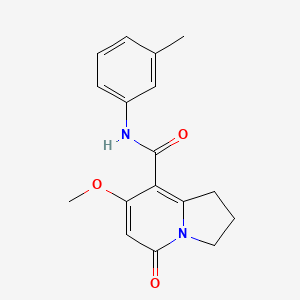

5-Amino-1-Phenylpiperidin-2-on;hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-phenylpiperidin-2-one hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical characteristics and potential applications of similar compounds. For instance, the synthesis of related piperidine derivatives is a topic of interest due to their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. Paper describes the synthesis of protected 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines from functionalized N-benzyloxycarbonylpiperidin-2-ones. This process involves the opening of the lactam ring by methyl phenyl sulfone carbanion followed by reductive aminocyclization. Such methods could potentially be adapted for the synthesis of 5-Amino-1-phenylpiperidin-2-one hydrochloride, although the specific details would depend on the desired substituents and the presence of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In paper , the docking study of the synthesized thiadiazolopyrimidine derivatives showed good binding mode in the active site of the thymidylate synthase enzyme, which is important for their anticancer activity. The molecular structure of 5-Amino-1-phenylpiperidin-2-one hydrochloride would likely influence its binding to biological targets, although the exact details would require further computational and experimental studies.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can vary significantly depending on their substitution patterns. While the papers provided do not directly discuss the chemical reactions of 5-Amino-1-phenylpiperidin-2-one hydrochloride, they do provide insights into the reactivity of similar compounds. For example, the presence of electron-withdrawing or electron-releasing groups can affect the reactivity of the compounds, as seen in paper , where the nature and position of such groups on the arylpiperazine moiety were found to influence the allosteric enhancer activity at the A1 adenosine receptor.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie

5-Amino-1-Phenylpiperidin-2-on-Hydrochlorid ist ein bedeutender synthetischer Baustein für die Entwicklung von Medikamenten . Seine Derivate finden sich in mehr als zwanzig Klassen von Pharmazeutika wieder .

Synthese von Piperidin-Derivaten

Diese Verbindung spielt eine entscheidende Rolle bei der Synthese verschiedener Piperidin-Derivate wie substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Antikrebsanwendungen

Piperidin-Derivate, einschließlich 5-Amino-1-Phenylpiperidin-2-on-Hydrochlorid, werden auf verschiedene Weise als Antikrebsmittel eingesetzt .

Antivirale Anwendungen

Diese Verbindungen besitzen auch potenzielle antivirale Eigenschaften, die sie bei der Entwicklung von antiviralen Medikamenten wertvoll machen .

Antimalaria-Anwendungen

Die antimalaria-Eigenschaften von Piperidin-Derivaten machen sie im Kampf gegen Malaria nützlich .

Antimikrobielle und Antimykotische Anwendungen

Diese Verbindungen haben antimikrobielle und antimykotische Eigenschaften gezeigt, die sie bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel vorteilhaft machen .

Entzündungshemmende Anwendungen

Piperidin-Derivate werden auch als entzündungshemmende Mittel eingesetzt, was potenzielle Vorteile bei der Behandlung von Entzündungszuständen bietet .

Anti-Alzheimer-Anwendungen

Diese Verbindungen haben sich bei der Entwicklung von Medikamenten zur Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

5-amino-1-phenylpiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXKNLVGGWAWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

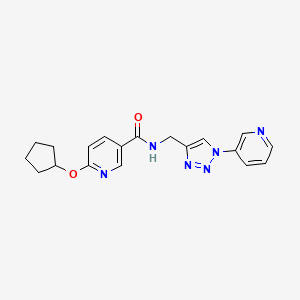

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)

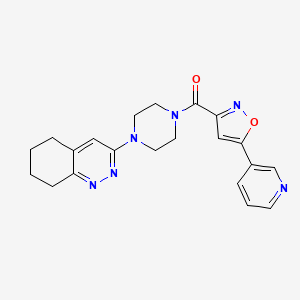

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)

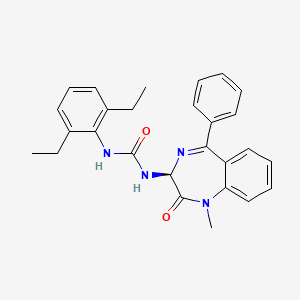

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)